2-Methyl-3-[(methylsulfanyl)methyl]aniline
Overview
Description
2-Methyl-3-[(methylsulfanyl)methyl]aniline is an organic compound with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol . It is a derivative of aniline, featuring a methyl group at the second position and a methylsulfanyl group at the third position on the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(methylsulfanyl)methyl]aniline can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-nitrotoluene with methylthiol in the presence of a reducing agent such as iron powder or tin chloride. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction parameters are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(methylsulfanyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as iron powder or tin chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, tin chloride.
Substitution: Various electrophiles like halogens, nitro groups, or alkyl groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or alkylated products.
Scientific Research Applications
2-Methyl-3-[(methylsulfanyl)methyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(methylsulfanyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(methylsulfanyl)aniline: Similar structure but lacks the additional methyl group on the benzene ring.
3-Methyl-2-[(methylsulfanyl)methyl]aniline: Similar structure but with different positioning of the methyl and methylsulfanyl groups.
Uniqueness
2-Methyl-3-[(methylsulfanyl)methyl]aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields of research and industry .
Properties
IUPAC Name |
2-methyl-3-(methylsulfanylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7-8(6-11-2)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCJZELUPKIFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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